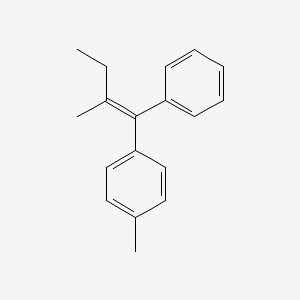
p-(2-Methyl-1-phenyl-1-butenyl)toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 303-149-2, also known as Sodium Dodecyl Sulfate, is an anionic surfactant commonly used in laboratory and industrial applications. It is known for its ability to disrupt cell membranes and denature proteins, making it a valuable tool in biochemical research and various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Sodium Dodecyl Sulfate is typically synthesized through the sulfonation of dodecyl alcohol, followed by neutralization with sodium hydroxide. The reaction conditions involve maintaining a controlled temperature and pH to ensure the complete conversion of dodecyl alcohol to the sulfate ester.
Industrial Production Methods
In industrial settings, Sodium Dodecyl Sulfate is produced in large quantities using continuous flow reactors. The process involves the sulfonation of dodecyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final powdered form.
化学反应分析
Types of Reactions
Sodium Dodecyl Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form dodecyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions can react with Sodium Dodecyl Sulfate under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Dodecyl alcohol.
Substitution: Various substituted sulfates depending on the nucleophile used.
科学研究应用
Sodium Dodecyl Sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a detergent in the preparation of micelles for studying chemical reactions.
Biology: Employed in cell lysis buffers to extract proteins and nucleic acids from cells.
Medicine: Utilized in the formulation of pharmaceuticals and personal care products.
Industry: Used in the production of detergents, emulsifiers, and foaming agents.
作用机制
Sodium Dodecyl Sulfate exerts its effects by disrupting the lipid bilayer of cell membranes, leading to cell lysis. It also denatures proteins by binding to their hydrophobic regions, causing them to unfold and lose their native structure. This disruption of cellular components makes it an effective tool in various biochemical assays.
相似化合物的比较
Similar Compounds
Sodium Lauryl Ether Sulfate: Similar in structure but contains ether linkages.
Ammonium Lauryl Sulfate: Similar surfactant properties but different cation.
Sodium Myreth Sulfate: Contains ethoxylated chains, making it milder.
Uniqueness
Sodium Dodecyl Sulfate is unique due to its strong surfactant properties and ability to denature proteins effectively. Its high solubility in water and compatibility with various biochemical assays make it a preferred choice in research and industrial applications.
属性
CAS 编号 |
94158-76-6 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC 名称 |
1-methyl-4-[(E)-2-methyl-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C18H20/c1-4-15(3)18(16-8-6-5-7-9-16)17-12-10-14(2)11-13-17/h5-13H,4H2,1-3H3/b18-15+ |
InChI 键 |
LNJCJKLAEPHDJQ-OBGWFSINSA-N |
手性 SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)C)/C |
规范 SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


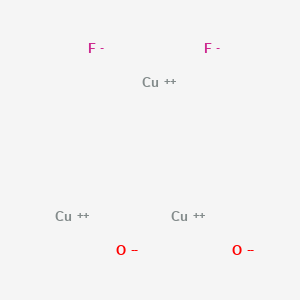
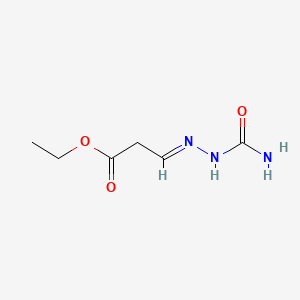
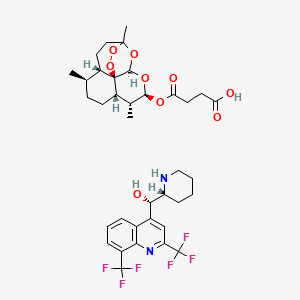

![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
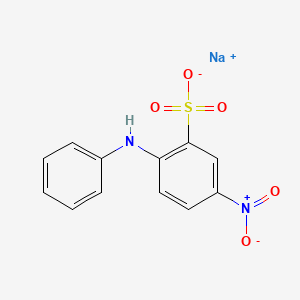
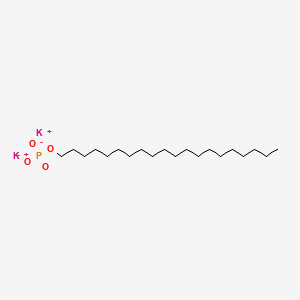
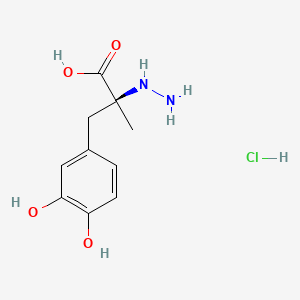
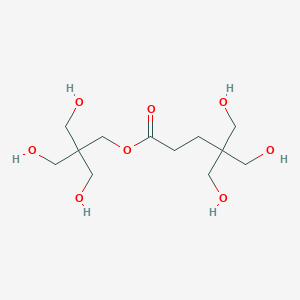
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)
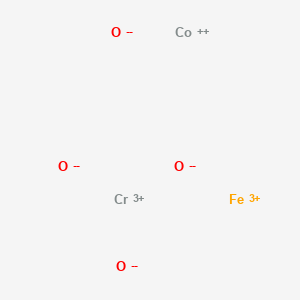
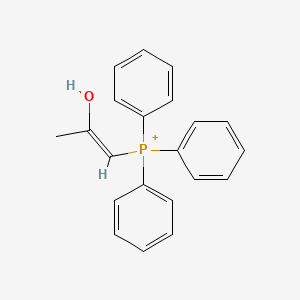
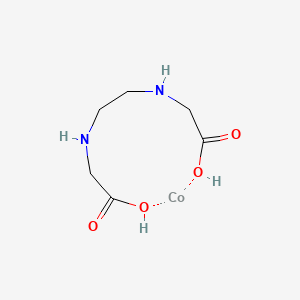
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
